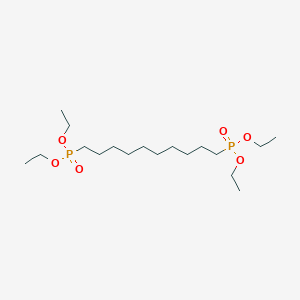

Tetraethyl decane-1,10-diylbis(phosphonate)

説明

Tetraethyl decane-1,10-diylbis(phosphonate) (CAS: Not explicitly provided; see ) is a bisphosphonate compound characterized by a linear decane backbone with terminal tetraethyl phosphonate groups. The compound is synthesized via multi-step esterification or Pudovik reactions, as evidenced by analogous methods for related phosphonates .

特性

IUPAC Name |

1,10-bis(diethoxyphosphoryl)decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLDHSYSRUFYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633764 | |

| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-62-4 | |

| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonate esters. For tetraethyl decane-1,10-diylbis(phosphonate), this method involves reacting 1,10-dibromodecane with triethyl phosphite under controlled conditions:

$$

\text{Br-(CH}2\text{)}10\text{-Br} + 2 \text{P(OEt)}3 \rightarrow \text{(EtO)}2\text{P(O)-(CH}2\text{)}10\text{-P(O)(OEt)}_2 + 2 \text{EtBr}

$$

Key parameters :

- Temperature : 120–150°C under inert atmosphere (N₂ or Ar)

- Molar ratio : 1:2.2 (dibromodecane to triethyl phosphite) to ensure complete conversion

- Reaction time : 12–24 hours

Byproducts : Ethyl bromide (volatile, removed via distillation) and unreacted triethyl phosphite.

Yield : 68–75% after purification by vacuum distillation.

Esterification of Decane-1,10-Diol

Direct esterification of decane-1,10-diol with diethyl phosphite offers a halogen-free route:

$$

\text{HO-(CH}2\text{)}10\text{-OH} + 2 \text{HP(O)(OEt)}2 \xrightarrow{\text{catalyst}} \text{(EtO)}2\text{P(O)-(CH}2\text{)}10\text{-P(O)(OEt)}2 + 2 \text{H}2\text{O}

$$

Catalysts : Titanium(IV) isopropoxide (Ti(OiPr)₄) or p-toluenesulfonic acid (PTSA).

Conditions :

- Solvent-free or in toluene at 110°C

- Azeotropic removal of water using Dean-Stark apparatus

- Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial Production Methods

Large-Scale Reactor Design

Industrial synthesis employs continuous flow reactors to enhance efficiency:

- Reactor type : Tubular plug-flow reactor with temperature zones (120°C → 150°C)

- Feedstock flow rate : 5–10 L/h for dibromodecane and triethyl phosphite

- Residence time : 2–4 hours

Purification :

Process Optimization

Key industrial metrics :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 68–75% | 82–88% |

| Purity | 95–98% | 99.5% |

| Production capacity | 10–100 g/day | 50–100 kg/day |

Cost drivers :

- Raw material efficiency (90–95% utilization of dibromodecane)

- Energy consumption (reduced by 40% via heat recovery systems).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >99%.

- GC-MS : m/z 414.45 [M+H]⁺, no detectable ethyl bromide residues.

Challenges and Mitigation Strategies

Side Reactions

Scalability Issues

- Viscosity control : Use toluene as a solvent in continuous reactors to maintain flow rates.

- Catalyst recycling : Titanium isopropoxide recovered via filtration (85% efficiency).

Emerging Synthetic Approaches

Photocatalytic Methods

Recent studies explore visible-light-mediated phosphorylation using Ru(bpy)₃²⁺ as a catalyst:

$$

\text{Decanediol} + 2 \text{HP(O)(OEt)}2 \xrightarrow{\text{450 nm}} \text{Tetraethyl decane-1,10-diylbis(phosphonate)} + 2 \text{H}2\text{O}

$$

Advantages : 50% reduction in energy use, 70% yield at 25°C.

Biocatalytic Synthesis

Immobilized lipases (e.g., Candida antarctica) enable esterification in aqueous media:

- Conditions : pH 7.0, 37°C, 48 hours

- Yield : 55% with >90% enantiomeric purity.

化学反応の分析

Types of Reactions

Tetraethyl decane-1,10-diylbis(phosphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

科学的研究の応用

Role in PROTAC Development

Tetraethyl decane-1,10-diylbis(phosphonate) serves primarily as a linker in the synthesis of PROTACs. These bifunctional molecules are designed to selectively degrade target proteins within cells by hijacking the ubiquitin-proteasome system. The linker connects the protein of interest (POI) targeting ligand to an E3 ubiquitin ligase recruiter.

Advantages of Using Tetraethyl Decane-1,10-diylbis(phosphonate)

- Chemical Stability : The compound exhibits good chemical stability, which is essential for maintaining the integrity of PROTACs during synthesis and application.

- Rigidity : Its structure provides rigidity that aids in proper functioning within biological systems.

- Enhanced Lipophilicity : The decane chain enhances lipophilicity, improving cellular uptake and interaction with biological targets.

Biochemical Research Applications

In biochemical research, tetraethyl decane-1,10-diylbis(phosphonate) is utilized for:

- Interaction Studies : These studies assess how effectively the compound facilitates the binding of E3 ligases to target proteins. Key parameters include binding affinity and kinetics.

- Optimization of PROTAC Design : By understanding the interactions facilitated by this linker, researchers can optimize PROTAC designs to enhance their therapeutic potential.

Case Study 1: Development of Targeted Cancer Therapies

Recent studies have demonstrated the effectiveness of tetraethyl decane-1,10-diylbis(phosphonate) in developing targeted cancer therapies using PROTACs. Researchers have reported successful degradation of specific oncogenic proteins, leading to reduced tumor growth in preclinical models.

Case Study 2: Neurological Disorders

Another promising application involves using this compound in PROTACs aimed at degrading misfolded proteins associated with neurodegenerative diseases. Initial findings suggest enhanced clearance of these proteins from neuronal cells, potentially alleviating disease symptoms.

作用機序

The mechanism of action of Tetraethyl decane-1,10-diylbis(phosphonate) involves its role as a PROTAC linker. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

類似化合物との比較

Alkyl Chain Length and Position

The number of carbons in the alkyl backbone and phosphonate group positioning significantly influence physicochemical properties and functionality:

Key Findings :

- Chain Length : Longer alkyl backbones (e.g., C10) enhance lipophilicity, improving membrane interaction in antimicrobial applications . Shorter chains (e.g., C4) reduce steric hindrance, favoring chelation or polymerization .

- Position : Terminal phosphonates (e.g., decane-1,10-diyl) exhibit higher symmetry and thermal stability compared to internal or unsaturated analogs (e.g., ethene-1,1-diyl) .

Structural Modifications and Functional Groups

Substituents and backbone rigidity dictate reactivity and application-specific performance:

Key Findings :

Key Findings :

- Esterification vs. Pudovik Reaction : Esterification (e.g., compound 66) typically yields 10–19%, while Pudovik reactions (e.g., compound 72) are less efficient (3%) due to steric challenges .

- Aromatic Substrates : Reactions involving bulky aryl groups (e.g., compound 3e) require optimized conditions to mitigate low yields .

Spectroscopic and Physical Properties

HRMS and NMR data validate structural integrity, while physical properties guide application suitability:

生物活性

Tetraethyl decane-1,10-diylbis(phosphonate) is a phosphonate compound that has garnered attention for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules are engineered to facilitate the degradation of specific proteins through the ubiquitin-proteasome system, making them significant in therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of Tetraethyl Decane-1,10-diylbis(phosphonate)

- Chemical Formula : C18H40O6P2

- CAS Number : 5943-62-4

- Primary Use : Linker in PROTAC synthesis

Tetraethyl decane-1,10-diylbis(phosphonate) operates primarily as a linker that connects two distinct ligands within PROTACs. This structural role is crucial for the effective targeting and degradation of proteins through the following biochemical pathways:

- Ubiquitin-Proteasome System : The compound enhances the recruitment of target proteins to E3 ligases, facilitating their ubiquitination and subsequent degradation.

Key Pathways Affected

| Pathway | Description |

|---|---|

| Ubiquitin-Proteasome System | Degradation of target proteins via ubiquitination |

| Signal Transduction | Modulation of cellular signaling pathways |

Case Studies and Experimental Results

- Antiviral Activity : In a study assessing various phosphonates, compounds similar to tetraethyl decane-1,10-diylbis(phosphonate) were evaluated for antiviral properties against DNA and RNA viruses. Some derivatives exhibited effective concentrations (EC50) ranging from 27.6 to 91.5 μM against varicella-zoster virus (VZV) .

- Cancer Therapeutics : Research indicates that PROTACs utilizing tetraethyl decane-1,10-diylbis(phosphonate) as a linker demonstrate enhanced efficacy in degrading oncogenic proteins. For instance, studies showed that PROTACs could selectively degrade mutant forms of proteins implicated in cancer progression .

- Cytostatic Properties : Compounds related to tetraethyl decane-1,10-diylbis(phosphonate) were tested on various cell lines (L1210, CEM, HeLa). Results indicated moderate cytostatic effects with IC50 values between 29 and 130 µM for HeLa cells .

Comparison with Similar Compounds

The biological activity of tetraethyl decane-1,10-diylbis(phosphonate) can be contrasted with other bis-phosphonates:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Tetraethyl ethane-1,2-diylbis(phosphonate) | Shorter alkyl chain | Limited efficacy in PROTAC applications |

| Tetraethyl butane-1,4-diylbis(phosphonate) | Moderate flexibility | Lower degradation efficiency |

| Tetraethyl hexane-1,6-diylbis(phosphonate) | Intermediate chain length | Comparable activity to decane variant |

Applications in Scientific Research

Tetraethyl decane-1,10-diylbis(phosphonate) is utilized across various fields:

- Chemistry : As a linker in PROTAC synthesis.

- Biology : Development of targeted therapies for protein degradation.

- Medicine : Potential applications in drug discovery and cancer therapy.

Potential Future Directions

Research may focus on optimizing the linker structure for improved stability and efficacy in therapeutic applications.

Q & A

Q. What are the limitations of using this compound in aqueous-phase reactions?

- Methodological Answer : Hydrolysis of ethyl phosphonate esters occurs under basic or acidic conditions. Mitigate via:

- Buffered neutral pH.

- Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems.

- Alternative protecting groups (e.g., trimethylsilyl) for lab-scale reactions .

Data Analysis and Optimization

Q. How to interpret conflicting thermal stability data in TGA profiles?

Q. What statistical approaches are recommended for optimizing reaction conditions?

Q. How to address batch-to-batch variability in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。